Thulium acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

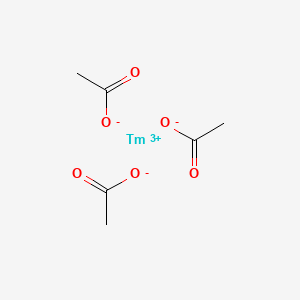

Thulium acetate is the acetate salt of thulium, a rare earth element. It has the chemical formula Tm(CH₃COO)₃ and can exist in both tetrahydrate and anhydrous forms . This compound is known for its solubility in water and its crystalline appearance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thulium acetate can be synthesized by reacting thulium oxide with acetic acid. The reaction typically involves dissolving thulium oxide in acetic acid, followed by evaporation of the solvent to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving thulium oxide in acetic acid under controlled conditions. The solution is then concentrated and crystallized to yield high-purity this compound .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions with other acids.

Complex Formation: this compound can form complexes with other compounds, such as iron acetylacetonate, to produce hexagonal crystals of thulium iron oxide.

Common Reagents and Conditions:

Trifluoroacetic Acid: Used in substitution reactions to produce thulium trifluoroacetate.

Iron Acetylacetonate: Used in complex formation reactions at elevated temperatures (around 300°C).

Major Products:

Thulium Trifluoroacetate: Formed from the reaction with trifluoroacetic acid.

Thulium Iron Oxide: Formed from the reaction with iron acetylacetonate.

Wissenschaftliche Forschungsanwendungen

Electronics

Thulium acetate plays a crucial role in the electronics industry:

- Semiconductors : It is used as a dopant in semiconductor materials to enhance electrical conductivity and performance.

- Laser Devices : The compound's optical properties are exploited in the manufacturing of laser devices, particularly those requiring high efficiency and precision .

Optical Applications

The luminescent characteristics of this compound make it suitable for various optical applications:

- Optical Fibers : this compound is integral to the development of silica-based fiber amplifiers, enhancing signal strength and clarity in telecommunications .

- Displays : Its luminescence is utilized in creating advanced displays, contributing to better color reproduction and brightness .

Medical Imaging

This compound's magnetic properties have significant implications in the healthcare sector:

- Medical Imaging : It enhances imaging techniques such as MRI due to its ability to improve contrast and resolution. This is particularly important for non-invasive diagnostic procedures .

- Nuclear Medicine : The compound is also used in portable X-ray devices that utilize radiation sources from nuclear reactors, facilitating advanced imaging capabilities .

Material Science

In material science, this compound has several applications:

- Catalysts : It serves as a catalyst in various chemical reactions, improving efficiency and yield .

- Structural Ceramics : The compound is used in the production of high-performance ceramics that require specific thermal and mechanical properties .

Thulium Laser Enucleation of the Prostate

A study evaluated the functional outcomes of benign prostatic hyperplasia treated with thulium laser enucleation. Results indicated that patients experienced significant improvements in urinary function with lower complication rates compared to traditional methods. This highlights thulium's efficacy in medical applications .

Optical Imaging with Thulium-Doped Nanoparticles

Research involving thulium-doped upconversion nanoparticles demonstrated their potential for high-resolution imaging techniques when excited by near-infrared light. This application showcases this compound's versatility in enhancing imaging technologies .

Market Trends and Future Directions

The global market for this compound is projected to grow significantly, driven by advancements in technology and increasing demand for high-performance materials across industries. Key regions leading this growth include North America, Europe, and Asia-Pacific, where substantial investments are made in research and development .

| Application Area | Key Uses | Benefits |

|---|---|---|

| Electronics | Semiconductors, laser devices | Enhanced performance |

| Optics | Optical fibers, displays | Improved brightness and clarity |

| Medical Imaging | MRI contrast agents, portable X-ray devices | Non-invasive diagnostics |

| Material Science | Catalysts, structural ceramics | Increased efficiency |

Wirkmechanismus

The mechanism by which thulium acetate exerts its effects is primarily through its ability to form complexes and participate in substitution reactions. These reactions often involve the coordination of thulium ions with other molecules, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Thulium Trifluoroacetate: Similar in structure but contains trifluoroacetate instead of acetate.

Thulium Iron Oxide: A complex formed with iron acetylacetonate.

Uniqueness: Thulium acetate is unique due to its high solubility in water and its ability to form various complexes. Its versatility in undergoing substitution reactions and forming new compounds makes it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer |

39156-80-4 |

|---|---|

Molekularformel |

C2H4O2Tm |

Molekulargewicht |

228.99 g/mol |

IUPAC-Name |

acetic acid;thulium |

InChI |

InChI=1S/C2H4O2.Tm/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

CQUVSDBLYBZXRN-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tm+3] |

Kanonische SMILES |

CC(=O)O.[Tm] |

Key on ui other cas no. |

39156-80-4 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the ligands in Thulium acetate complexes influence the observed f-f transitions in their electronic spectra?

A1: The choice of ligand in this compound complexes significantly impacts the observed f-f transitions in their electronic spectra. [, ] In the near-infrared (NIR) region, overtone vibrations of the ligands, particularly acetate and dipicolinate, show strong coupling with the f-f transitions, especially the hypersensitive ones. This coupling can lead to changes in the intensity and shape of the absorption bands. Additionally, in the ultraviolet (UV) region, ligand-based transitions like π → π, n → π, and potential metal-ligand charge transfer transitions can overlap with and affect the f-f transitions. These overlapping transitions should be carefully considered when analyzing the spectra of this compound complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.